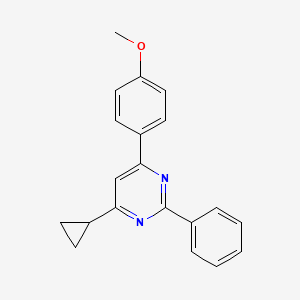
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine, also known as E6C3CHAP, is a pyridine-based cycloalkylamine that has been used in a variety of scientific and research applications. It is a versatile compound that can be used in chemical synthesis, as well as a variety of biochemical and physiological applications.
Aplicaciones Científicas De Investigación
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a chiral building block in asymmetric synthesis, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine is not yet fully understood. However, it is known to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. It binds to these molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions.
Biochemical and Physiological Effects
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and protein kinase C. It has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channel and the voltage-gated potassium channel. In addition, it has been shown to modulate the activity of G-protein coupled receptors, such as the serotonin receptor, the dopamine receptor, and the adenosine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has several advantages for use in lab experiments. It is a relatively stable compound with a relatively low toxicity, making it safe to handle in the lab. It is also relatively inexpensive and can be easily synthesized in the lab. However, it has some limitations for use in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine in scientific research. It could be used to develop new drugs or to improve existing drugs. It could also be used to develop new catalysts or reagents for chemical synthesis. In addition, it could be used to develop new biosensors or to improve existing biosensors. Finally, it could be used to develop new materials or to improve existing materials.
Métodos De Síntesis
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine can be synthesized through a two-step process. The first step involves the reaction of 2-ethyl-6-methylphenol and cyclohexylamine in the presence of a strong base such as sodium hydroxide. This reaction produces an intermediate product, 2-ethyl-6-(4-methylphenyl)-3-cyclohexylamine, which is then reacted with pyridine to form the final product, 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine.
Propiedades
IUPAC Name |
N-cyclohexyl-2-ethyl-6-(4-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-18-20(21-17-7-5-4-6-8-17)14-13-19(22-18)16-11-9-15(2)10-12-16/h9-14,17,21H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNVRBHHFHYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














